molecular formula C5H9BrMgO2 B3132710 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide, 0.50 M in 2-MeTHF CAS No. 37610-80-3

2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide, 0.50 M in 2-MeTHF

Cat. No. B3132710
CAS RN: 37610-80-3
M. Wt: 205.33 g/mol
InChI Key: NFKSXYWNPQQRGO-UHFFFAOYSA-M
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Description

2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is a potent chemical compound with a concentration of 0.50 M in 2-MeTHF. It has a CAS Number of 37610-80-3 and a molecular weight of 205.33 . This versatile material holds immense potential in scientific research, allowing for diverse applications and groundbreaking discoveries.


Molecular Structure Analysis

The molecular formula of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is C5H9BrMgO2 . The InChI Code is 1S/C5H9O2.BrH.Mg/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q;;+1/p-1 .


Chemical Reactions Analysis

As a Grignard reagent, 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide can be used to prepare other compounds. For instance, it can be used to prepare 3-[11C]-Propionaldehyde, a key intermediate for the synthesis of radiolabeled compound [11C]SN-38, wherein SN-38 is 7-ethyl-10-hydroxy camptothecin .

It is shipped at room temperature and is in a solution form .

Scientific Research Applications

Ethidium Bromide-Degrading Bacteria

Research focusing on the identification and characterization of bacteria capable of degrading ethidium bromide, a well-known carcinogenic and mutagenic agent commonly used in gel electrophoresis, has significant implications for bioremediation and waste treatment in laboratory settings. This study presents an alternative biological method for the disposal of hazardous laboratory waste, potentially reducing the reliance on chemical treatments that may further deteriorate soil and water quality (Gandhi, Kesari, & Kumar, 2022).

2-Methyloxolane as a Sustainable Solvent

The exploration of 2-methyloxolane (2-MeOx) as a bio-based solvent for the extraction of natural products and food ingredients offers a viable alternative to conventional petroleum-based solvents. This research not only addresses the environmental and economic aspects but also the detailed toxicological profile and extraction efficiency of 2-MeOx compared to hexane, emphasizing the importance of sustainable and green chemistry in industrial applications (Rapinel et al., 2020).

Downstream Processing of Biologically Produced Chemicals

The review on downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the economic and technical challenges associated with the separation of these diols from fermentation broth. This research underscores the need for more efficient separation technologies that could enhance yield, purity, and reduce energy consumption, thereby supporting the sustainable production of bio-based chemicals (Xiu & Zeng, 2008).

Superparamagnetic Agents in MRI

The use of superparamagnetic agents in magnetic resonance imaging (MRI) demonstrates the evolving landscape of medical imaging technologies. These agents, consisting of iron oxide nanoparticles, significantly enhance the contrast in MRI scans and have various clinical applications, including imaging of the gastrointestinal tract, liver, spleen, and lymph nodes. This review highlights the physicochemical characteristics and clinical applications of superparamagnetic agents, pointing to their importance in improving diagnostic imaging (Bonnemain, 1998).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H225, H302, H314, H335, H351 . Precautionary statements include P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, P405 .

Mechanism of Action

properties

IUPAC Name

magnesium;2-ethyl-1,3-dioxolane;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O2.BrH.Mg/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKSXYWNPQQRGO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1OCCO1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide, 0.50 M in 2-MeTHF
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2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide, 0.50 M in 2-MeTHF
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2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide, 0.50 M in 2-MeTHF
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2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide, 0.50 M in 2-MeTHF
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2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide, 0.50 M in 2-MeTHF
Reactant of Route 6
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide, 0.50 M in 2-MeTHF

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